Metildigoxin

説明

特性

IUPAC Name |

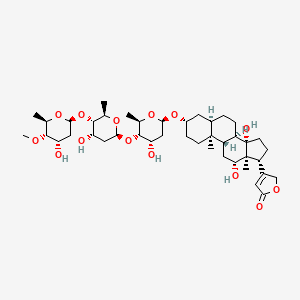

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H66O14/c1-20-37(49-6)29(43)16-35(51-20)55-39-22(3)53-36(18-31(39)45)56-38-21(2)52-34(17-30(38)44)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(46)41(5)26(10-12-42(27,41)48)23-13-33(47)50-19-23/h13,20-22,24-32,34-39,43-46,48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJMSDVSVHDVGT-PEQKVOOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H66O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0023294 | |

| Record name | Methyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

795.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30685-43-9 | |

| Record name | Methyldigoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30685-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metildigoxin [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030685439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metildigoxin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyldigoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metildigoxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.705 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METILDIGOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GG1YUC5V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to a Semi-Synthetic Derivative of Digoxin: α2-Selective Perhydro-1,4-oxazepine Analogs for Ocular Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a promising class of semi-synthetic derivatives of digoxin: perhydro-1,4-oxazepine analogs. These compounds exhibit enhanced selectivity for the α2 isoform of the Na+/K+-ATPase, a key enzyme implicated in aqueous humor production in the eye. This enhanced selectivity presents a potential therapeutic avenue for the management of glaucoma, a leading cause of irreversible blindness worldwide. This document details the synthesis, mechanism of action, and preclinical evaluation of these derivatives, with a focus on their potential as topical agents for lowering intraocular pressure (IOP). Detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways are provided to support further research and development in this area.

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and atrial fibrillation for centuries.[1] Its therapeutic effect is mediated through the inhibition of the Na+/K+-ATPase, a ubiquitous transmembrane protein essential for maintaining cellular ion gradients.[2] The Na+/K+-ATPase exists in different isoforms, with the α1 isoform being the most widespread, while the α2 and α3 isoforms show more tissue-specific distribution.

Recent research has highlighted the potential of targeting specific Na+/K+-ATPase isoforms to achieve more selective therapeutic effects with fewer side effects. The non-pigmented ciliary epithelial (NPE) cells of the eye, which are primarily responsible for aqueous humor secretion, predominantly express the α2 isoform of Na+/K+-ATPase.[3] This makes the α2 isoform an attractive target for the development of novel anti-glaucoma drugs. This guide focuses on a series of semi-synthetic perhydro-1,4-oxazepine derivatives of digoxin that have been engineered to exhibit enhanced selectivity for this α2 isoform.

Synthesis of Perhydro-1,4-oxazepine Derivatives of Digoxin

The synthesis of these digoxin derivatives involves a two-step process: selective periodate oxidation of the terminal digitoxose sugar moiety, followed by reductive amination with a primary amine. This approach allows for the introduction of various substituents, enabling the fine-tuning of the molecule's properties, including its isoform selectivity.

General Synthetic Scheme

The synthetic route involves the following key transformations:

-

Periodate Oxidation: The vicinal diol of the terminal digitoxose ring of digoxin is cleaved using sodium periodate (NaIO4) to yield a dialdehyde intermediate.

-

Reductive Amination: The resulting dialdehyde is then reacted with a primary amine (R-NH2) in the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH3), to form a stable seven-membered perhydro-1,4-oxazepine ring.

Detailed Experimental Protocol: Synthesis of the Cyclobutyl Derivative of Digoxin (DcB)

This protocol describes the synthesis of a specific and potent α2-selective derivative, the cyclobutyl derivative of digoxin (DcB).[3]

Materials:

-

Digoxin

-

Sodium periodate (NaIO4)

-

Cyclobutylamine

-

Sodium cyanoborohydride (NaCNBH3)

-

Methanol

-

Dichloromethane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Step 1: Periodate Oxidation of Digoxin

-

Dissolve digoxin (1 eq) in methanol.

-

Add an aqueous solution of sodium periodate (1.1 eq) dropwise to the digoxin solution at room temperature while stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, quench the reaction by adding ethylene glycol.

-

Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude dialdehyde intermediate.

-

-

Step 2: Reductive Amination with Cyclobutylamine

-

Dissolve the crude dialdehyde from Step 1 in methanol.

-

Add cyclobutylamine (1.5 eq) to the solution and stir for 30 minutes at room temperature.

-

Add sodium cyanoborohydride (2.0 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction by TLC. The reaction is typically complete within 4-6 hours.

-

Quench the reaction by adding a few drops of acetic acid.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure cyclobutyl derivative of digoxin (DcB).

-

Characterization:

The structure and purity of the synthesized DcB should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action: Selective Inhibition of Na+/K+-ATPase α2 Isoform

The therapeutic potential of these digoxin derivatives stems from their enhanced selectivity for the α2 isoform of Na+/K+-ATPase. This selectivity is crucial for targeting the non-pigmented ciliary epithelial cells responsible for aqueous humor production while minimizing effects on other tissues where the α1 isoform is predominant.

Na+/K+-ATPase Activity Assay

The isoform selectivity of the synthesized compounds is determined by measuring their inhibitory activity against different human Na+/K+-ATPase isoforms (α1β1, α2β1, and α3β1) expressed in a suitable system, such as Pichia pastoris membranes. The activity of the enzyme is typically determined by measuring the rate of ATP hydrolysis, which can be quantified by measuring the amount of inorganic phosphate (Pi) released.

Detailed Experimental Protocol: Na+/K+-ATPase Activity Assay

This protocol is adapted from established methods for measuring Na+/K+-ATPase activity.[4][5][6]

Materials:

-

Purified recombinant human Na+/K+-ATPase isoforms (α1β1, α2β1, α3β1)

-

Reaction Buffer: 130 mM NaCl, 20 mM KCl, 3 mM MgCl2, 25 mM Histidine (pH 7.4)

-

ATP solution (e.g., 3 mM)

-

Digoxin derivatives (test compounds) at various concentrations

-

Ouabain (a non-selective Na+/K+-ATPase inhibitor, as a positive control)

-

Malachite green reagent for phosphate detection

-

Microplate reader

Procedure:

-

Enzyme Preparation: Prepare dilutions of the purified Na+/K+-ATPase isoforms in an appropriate buffer.

-

Reaction Setup:

-

In a 96-well microplate, add the reaction buffer.

-

Add the test compounds (digoxin derivatives) at a range of concentrations to the respective wells. Include a control with no inhibitor and a positive control with ouabain.

-

Add the diluted enzyme preparation to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Start the reaction by adding the ATP solution to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction remains in the linear range.

-

-

Termination of Reaction and Phosphate Detection:

-

Stop the reaction by adding the malachite green reagent, which also serves to quantify the released inorganic phosphate.

-

After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620-660 nm) using a microplate reader.

-

-

Data Analysis:

-

The Na+/K+-ATPase activity is calculated as the difference between the total ATPase activity (in the absence of ouabain) and the ouabain-insensitive ATPase activity.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) for each compound against each isoform by fitting the data to a suitable dose-response curve.

-

Quantitative Data

The following tables summarize the quantitative data on the inhibitory activity and isoform selectivity of selected perhydro-1,4-oxazepine derivatives of digoxin, as well as their efficacy in reducing intraocular pressure in a rabbit model.

Table 1: In Vitro Inhibition of Human Na+/K+-ATPase Isoforms

| Compound | α1β1 Ki (nM) | α2β1 Ki (nM) | α3β1 Ki (nM) | α2/α1 Selectivity Ratio | α3/α1 Selectivity Ratio |

| Digoxin | 100 ± 10 | 29 ± 3 | 45 ± 5 | 3.4 | 2.2 |

| DMe | 85 ± 8 | 13 ± 1.5 | 30 ± 4 | 6.5 | 2.8 |

| DGlyN | 78 ± 7 | 10.5 ± 1.2 | 25 ± 3 | 7.4 | 3.1 |

| DcB | 65 ± 6 | 3 ± 0.5 | 15 ± 2 | 21.7 | 4.3 |

Data are presented as mean ± SEM. Ki values represent the concentration of the compound required to cause 50% inhibition of enzyme activity. A higher selectivity ratio indicates greater selectivity for the α2 or α3 isoform over the α1 isoform.

Table 2: Effect of Topical Administration on Intraocular Pressure (IOP) in Rabbits

| Treatment (1 mM) | Baseline IOP (mmHg) | IOP after 2 hours (mmHg) | % Reduction in IOP |

| Vehicle (Control) | 18.5 ± 1.2 | 18.2 ± 1.1 | 1.6% |

| Digoxin | 18.8 ± 1.5 | 16.5 ± 1.3 | 12.2% |

| DMe | 18.6 ± 1.3 | 14.2 ± 1.0 | 23.7% |

| DcB | 18.7 ± 1.4 | 12.5 ± 0.9 | 33.2% |

Data are presented as mean ± SEM. IOP was measured before and 2 hours after topical administration of a single drop of the test compound.

Signaling Pathways and Visualizations

The inhibition of the Na+/K+-ATPase α2 isoform in the non-pigmented ciliary epithelium is believed to reduce aqueous humor secretion, thereby lowering intraocular pressure. While the direct consequence of Na+/K+-ATPase inhibition is a disruption of the ion gradients necessary for fluid transport, other downstream signaling events may also be involved.

Proposed Signaling Pathway for IOP Reduction

The binding of an α2-selective digoxin derivative to the Na+/K+-ATPase on the basolateral membrane of non-pigmented ciliary epithelial cells initiates a cascade of events leading to reduced aqueous humor formation.

Caption: Proposed signaling pathway for IOP reduction by α2-selective digoxin derivatives.

Experimental Workflow for Synthesis and Evaluation

The following diagram illustrates the overall workflow for the synthesis and preclinical evaluation of α2-selective digoxin derivatives.

Caption: Experimental workflow for the development of α2-selective digoxin derivatives.

Discussion and Future Directions

The development of α2-selective perhydro-1,4-oxazepine derivatives of digoxin represents a promising strategy for the treatment of glaucoma. The enhanced selectivity for the Na+/K+-ATPase isoform prevalent in the ciliary epithelium offers the potential for a targeted therapy with a favorable side-effect profile compared to non-selective cardiac glycosides. The quantitative data presented in this guide demonstrate the feasibility of this approach, with several derivatives showing significant IOP-lowering effects in preclinical models.

Future research should focus on several key areas:

-

Lead Optimization: Further structural modifications of the perhydro-1,4-oxazepine ring and the steroid core could lead to compounds with even greater α2 selectivity and improved pharmacokinetic properties for topical delivery.

-

In-depth Mechanistic Studies: A more detailed investigation of the downstream signaling pathways activated by the selective inhibition of the α2 isoform in ciliary epithelial cells is warranted. This could reveal additional therapeutic targets and provide a more complete understanding of the drug's mechanism of action.

-

Pharmacokinetic and Toxicology Studies: Comprehensive studies are needed to evaluate the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their potential for local and systemic toxicity.

-

Clinical Translation: Promising lead candidates should be advanced into clinical trials to evaluate their safety and efficacy in human patients with glaucoma.

Conclusion

The semi-synthetic perhydro-1,4-oxazepine derivatives of digoxin are a compelling class of compounds for the development of novel anti-glaucoma therapies. Their enhanced selectivity for the Na+/K+-ATPase α2 isoform provides a clear rationale for their targeted action on aqueous humor production. The data and protocols presented in this technical guide are intended to facilitate further research and development efforts aimed at translating this promising scientific discovery into a clinically effective treatment for glaucoma.

References

- 1. A digoxin derivative that potently reduces intraocular pressure: efficacy and mechanism of action in different animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Method to Measure Hydrolytic Activity of Adenosinetriphosphatases (ATPases) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mybiosource.com [mybiosource.com]

- 5. Digoxin Derivatives with Enhanced Selectivity for the α2 Isoform of Na,K-ATPase: EFFECTS ON INTRAOCULAR PRESSURE IN RABBITS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Metildigoxin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metildigoxin, a cardiac glycoside derived from digoxin, is a potent inhibitor of the sodium-potassium ATPase pump, a critical enzyme in cardiac muscle function. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound. It includes a detailed summary of its physicochemical and pharmacokinetic properties, comprehensive experimental protocols for its synthesis and analysis, and a visual representation of its mechanism of action and analytical workflow. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Chemical Structure and Stereochemistry

This compound is a cardenolide glycoside with the chemical formula C42H66O14.[1] It is structurally similar to its parent compound, digoxin, differing only by the presence of an O-methyl group on the terminal digitoxose sugar moiety.[1] This seemingly minor modification has a significant impact on its pharmacokinetic profile.

The core structure of this compound consists of a steroid nucleus (aglycone) linked to a trisaccharide chain. The aglycone, known as digoxigenin, is characterized by a five-membered lactone ring at the C17 position and hydroxyl groups at the C3, C12, and C14 positions. The trisaccharide chain is composed of three digitoxose sugar units.

The stereochemistry of this compound is complex and crucial for its biological activity. It possesses 21 defined stereocenters, and its absolute stereochemistry has been established.[2] The intricate arrangement of these chiral centers dictates the specific three-dimensional conformation that allows for high-affinity binding to its molecular target.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C42H66O14 | [1] |

| Molar Mass | 794.976 g·mol−1 | [1] |

| Melting Point | 200-202°C (decomposes) | ChemicalBook |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol | ChemicalBook |

| pKa | 13.50 ± 0.70 (Predicted) | ChemicalBook |

| Appearance | White to Off-White Solid | ChemicalBook |

Mechanism of Action: Inhibition of Na+/K+ ATPase

The primary pharmacological effect of this compound is the inhibition of the Na+/K+ ATPase pump in myocardial cells.[3] This enzyme is responsible for maintaining the electrochemical gradient across the cell membrane by actively transporting sodium ions out of the cell and potassium ions into the cell.

Caption: Signaling pathway of this compound's inotropic effect.

Experimental Protocols

Synthesis of β-Metildigoxin

A common method for the synthesis of β-methyldigoxin involves the selective methylation of digoxin. The following protocol is adapted from a patented synthesis process.

Materials:

-

Digoxin

-

Dimethylformamide (DMF)

-

Toluene

-

Strontium hydroxide octahydrate

-

Aluminum oxide (or silica gel/titanium dioxide)

-

Dimethyl sulfate

Procedure:

-

Dissolve digoxin in warm dimethylformamide.

-

Add toluene to the solution.

-

Add strontium hydroxide octahydrate and aluminum oxide to the mixture and stir at 0°C.

-

Slowly add a solution of dimethyl sulfate in toluene dropwise over one hour.

-

Continue stirring the reaction mixture for 20 hours at 0°C.

-

Work up the reaction mixture to isolate the crude product.

-

Purify the crude product by chromatography to obtain pure β-methyldigoxin.

Quantification of this compound in Whole Blood by UPLC-MS/MS

This protocol details a validated method for the analysis of this compound in whole blood samples.

Sample Preparation:

-

Spike 1 mL of drug-free whole blood with this compound standard solutions.

-

Add an internal standard (e.g., d3-Digoxin).

-

Add 500 µL of 2 M ammonium acetate solution (pH 9.5) and 3.5 mL of water, then vortex.

-

Centrifuge the samples for 15 minutes at 3200 rpm.

-

Perform solid-phase extraction (SPE) on the supernatant using Oasis HLB columns.

-

Condition SPE columns with methanol, water, and 0.1 M ammonium acetate solution (pH 9.5).

-

Load the sample onto the conditioned column.

-

Wash the column with 0.1 M ammonium acetate solution (pH 9.5).

-

Elute this compound with chloroform:2-propanol (95:5).

-

Evaporate the eluent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of acetonitrile/water (60:40).

UPLC-MS/MS Conditions:

-

Column: ACQUITY UPLC HSS T3 column (2.1 × 100 mm, 1.8 µm)

-

Mobile Phase: Acetonitrile (70%) and 5 mM ammonium formate (30%)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions: Monitor the precursor to product ion transitions for this compound and the internal standard. For this compound, a common transition is 812.6 > 651.5.[3]

Caption: Experimental workflow for UPLC-MS/MS analysis.

Pharmacokinetics

This compound is readily absorbed after oral administration. Its metabolism primarily involves demethylation to digoxin and hydrolysis to bis- and monoglycosides.[3] Approximately 75% of a dose is excreted in the urine over several days, with about 30-50% of the excreted substance being the unchanged drug.[3]

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value/Description | Source |

| Metabolism | Demethylation to digoxin; hydrolysis to bis- and monoglycosides. | [3] |

| Excretion | Primarily renal; ~75% of a dose excreted in urine. | [3] |

| Unchanged Drug in Urine | 30-50% of the excreted amount. | [3] |

Conclusion

This compound's unique chemical structure and stereochemistry are fundamental to its potent pharmacological activity as a cardiac glycoside. The addition of a single methyl group to the digoxin backbone alters its pharmacokinetic properties, making it a distinct therapeutic agent. The detailed protocols and data presented in this guide offer a valuable resource for researchers in the field of cardiovascular pharmacology, aiding in the design of future studies and the development of novel cardiac therapies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Analysis of Digoxin and this compound in Whole Blood Using Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of Metildigoxin from Digoxin Precursors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metildigoxin, a semi-synthetic cardiac glycoside, is a significant derivative of digoxin used in the management of congestive heart failure and cardiac arrhythmias.[1] Its synthesis from digoxin, a naturally occurring glycoside from the foxglove plant (Digitalis lanata), primarily involves the selective methylation of the 4'''-hydroxyl group on the terminal digitoxose sugar moiety. This guide provides a comprehensive overview of the chemical synthesis of this compound from digoxin precursors, detailing the core chemical reactions, experimental protocols, and purification methods. It includes a summary of quantitative data, a discussion of the reaction mechanism, and the mechanism of action of this compound. This document is intended to serve as a technical resource for researchers and professionals involved in the development and manufacturing of cardiac glycoside therapeutics.

Introduction

This compound, also known as methyldigoxin, is a cardiotonic agent that offers improved pharmacokinetic properties compared to its parent compound, digoxin. The key structural difference is the presence of a methyl group at the 4'''-position of the terminal digitoxose sugar, which enhances its lipophilicity and oral absorption. The synthesis of this compound is a critical process in the pharmaceutical industry, requiring a regioselective methylation that preserves the sensitive stereochemistry and functional groups of the digoxin molecule. This guide will focus on the prevalent method of synthesis utilizing dimethyl sulfate in the presence of a basic strontium compound, a process that has been refined to achieve high yields and selectivity.

Precursors and Reagents

The primary precursor for the synthesis of this compound is Digoxin . The key reagents involved in the synthesis are:

-

Digoxin: A cardiac glycoside extracted from the leaves of Digitalis lanata.

-

Dimethyl sulfate ((CH₃)₂SO₄): The methylating agent.

-

Strontium hydroxide octahydrate (Sr(OH)₂·8H₂O): A basic catalyst.

-

Inert inorganic adsorbents (optional): Such as aluminum oxide (Al₂O₃), silica gel (SiO₂), or titanium dioxide (TiO₂), which can improve reaction conditions.

-

Solvents: A mixture of dimethylformamide (DMF) and toluene is commonly used.

-

Purification reagents: Acetone for recrystallization and solvent systems for column chromatography (e.g., chloroform and a lower aliphatic alcohol).

Synthesis Pathway and Mechanism

The core of this compound synthesis is the selective 4'''-O-methylation of digoxin . The reaction is typically carried out at low temperatures (-15°C to 15°C) to control selectivity and minimize the formation of by-products, such as dimethyldigoxin.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The regioselective methylation of the 4'''-hydroxyl group in the presence of other secondary hydroxyl groups in the digoxin molecule is a key challenge. The use of strontium hydroxide is crucial for this selectivity. It is proposed that the strontium ion forms a chelate complex with the vicinal hydroxyl groups on the terminal digitoxose ring of digoxin. This chelation enhances the nucleophilicity of the 4'''-hydroxyl group, directing the methylation to this specific position. The basic nature of strontium hydroxide also serves to deprotonate the hydroxyl group, further activating it for the nucleophilic attack on the dimethyl sulfate. The inert inorganic adsorbents are believed to contribute to a more homogeneous reaction mixture.

Experimental Protocols

The following protocols are based on established methods for the synthesis of this compound.[2]

General Procedure for the Selective Methylation of Digoxin

-

Dissolution: Dissolve 3 millimoles of digoxin (approximately 2.34 g) in 30 ml of warm dimethylformamide.

-

Solvent Addition: Add 30 ml of toluene to the solution.

-

Catalyst and Adsorbent Addition: Add 6 millimoles of strontium hydroxide octahydrate (approximately 1.59 g) and, if used, 9 millimoles of an inert inorganic adsorbent (e.g., 0.92 g of aluminum oxide).

-

Equilibration: Stir the mixture for 30 minutes at a controlled temperature (e.g., 0°C).

-

Methylation: Add a solution of 9 millimoles of dimethyl sulfate (approximately 1.14 g) in 15 ml of toluene dropwise over 30 minutes.

-

Reaction: Stir the reaction mixture for 20 hours at the controlled temperature.

-

Work-up: After the reaction is complete, the mixture is typically worked up by filtration to remove solids, followed by extraction and washing of the organic phase.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of a chlorohydrocarbon and a lower aliphatic alcohol, followed by recrystallization from acetone.

Variations in Reaction Conditions

The yield and selectivity of the reaction are sensitive to temperature and the presence of inert adsorbents. The following table summarizes data from various experimental conditions described in the literature.[2]

| Example | Reaction Temperature (°C) | Inert Adsorbent (9 mmol) | Yield of β-methyldigoxin (%) | Selectivity of Reaction (%) |

| 1 | 0 | Aluminum Oxide (20% H₂O) | 70.0 | 78.0 |

| 2 | -10 | None | 72.1 | 80.0 |

| 3 | 0 | Silica Gel (10% H₂O) | 68.4 | 75.8 |

| 4 | 0 | Titanium Dioxide | 66.7 | 70.4 |

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| Digoxin | C₄₁H₆₄O₁₄ | 780.94 | White crystalline powder |

| This compound | C₄₂H₆₆O₁₄ | 794.97 | White to off-white solid |

Analytical Data

¹H NMR: In the ¹H NMR spectrum of this compound, the most significant change compared to digoxin is the appearance of a new singlet corresponding to the methyl group protons at the 4'''-position, typically observed around 3.4-3.6 ppm. The signals for the anomeric protons of the sugar moieties are also key diagnostic peaks.

¹³C NMR: The ¹³C NMR spectrum of this compound will show an additional signal for the methoxy carbon at the 4'''-position, typically in the range of 50-60 ppm. The chemical shifts of the carbons in the terminal digitoxose ring will also be affected by the methylation.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for confirming the molecular weight of this compound. The ammonium adduct [M+NH₄]⁺ is often observed.

| Analytical Technique | Digoxin | This compound |

| ¹H NMR | Complex spectrum, key signals for anomeric protons and steroid backbone. | Similar to digoxin with an additional singlet for the 4'''-O-methyl group. |

| ¹³C NMR | Characteristic signals for the steroid core and three digitoxose units. | Additional signal for the methoxy carbon; shifts in the terminal sugar ring. |

| MS (ESI+) | [M+NH₄]⁺ at m/z 798.5 | [M+NH₄]⁺ at m/z 812.6 |

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action: Na+/K+ ATPase Inhibition

Caption: Signaling pathway of this compound via Na+/K+ ATPase inhibition.

Conclusion

The synthesis of this compound from digoxin is a well-established process that relies on the selective methylation of the terminal digitoxose sugar. The use of dimethyl sulfate in the presence of strontium hydroxide provides a reliable method for achieving high yields and selectivity. Careful control of reaction conditions, particularly temperature, is essential for minimizing the formation of by-products. The purification of the final product is critical to ensure its suitability for pharmaceutical applications. This technical guide provides a comprehensive overview of the synthesis, offering valuable insights for researchers and professionals in the field of medicinal chemistry and drug development. Further research may focus on the development of more environmentally friendly and efficient catalytic systems for this important transformation.

References

A Comprehensive Technical Guide to the Physicochemical Properties of Metildigoxin Powder

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of Metildigoxin powder. The information presented is intended to support research, development, and formulation activities involving this potent cardiac glycoside.

Chemical Identity and Structure

This compound, a semisynthetic derivative of digoxin, is a cardiotonic agent used in the management of congestive heart failure and cardiac arrhythmias.[1] Its chemical structure is characterized by a steroid nucleus with a lactone ring and a chain of three digitoxose sugar moieties, with a methyl group on the terminal sugar.[2][3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | (3β,5β,12β)-3-[[O-2,6-Dideoxy-4-O-methyl-β-D-ribo-hexopyranosyl-(1→4)-O-2,6-dideoxy-β-D-ribo-hexopyranosyl-(1→4)-2,6-dideoxy-β-D-ribo-hexopyranosyl]oxy]-12,14-dihydroxycard-20(22)-enolide |

| CAS Number | 30685-43-9 |

| Molecular Formula | C42H66O14[4] |

| Molecular Weight | 794.98 g/mol [4] |

| Chemical Structure |

[3] |

Physicochemical Properties

The physicochemical properties of this compound powder are critical determinants of its biopharmaceutical performance, including its dissolution rate and bioavailability.

Table 2: Summary of Physicochemical Properties of this compound Powder

| Property | Value |

| Appearance | White to off-white solid crystalline powder.[2] |

| Melting Point | 200-202 °C (with decomposition) |

| Solubility | Sparingly soluble in DMSO, slightly soluble in Methanol. |

| Hygroscopicity | Hygroscopic. |

Experimental Protocols

The following sections detail the experimental methodologies for the determination of key physicochemical properties of this compound powder.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

This protocol is based on the principles outlined in USP General Chapter <891> Thermal Analysis.[5][6][7]

Objective: To determine the melting point and thermal behavior of this compound powder.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum pans and lids

-

Microbalance

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).

-

Accurately weigh 2-5 mg of this compound powder into an aluminum pan.

-

Crimp the pan with a lid. An empty, crimped pan is used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a constant rate of 10 °C/min from ambient temperature to 250 °C under a nitrogen purge.

-

Record the heat flow as a function of temperature. The melting point is determined as the onset temperature of the melting endotherm.

Data Analysis: The thermogram is analyzed to determine the onset and peak temperatures of any thermal events. The enthalpy of fusion can be calculated from the area under the melting peak.

Polymorphic Screening by X-Ray Powder Diffraction (XRPD)

This protocol is based on the principles outlined in USP General Chapter <941> X-Ray Diffraction.[8][9][10]

Objective: To identify the crystalline form of this compound powder and screen for potential polymorphs.

Apparatus:

-

X-Ray Powder Diffractometer with a Cu Kα radiation source

-

Sample holder

-

Mortar and pestle (if particle size reduction is needed)

Procedure:

-

Gently pack the this compound powder into the sample holder to ensure a flat, level surface.

-

Place the sample holder into the diffractometer.

-

Scan the sample over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1 second per step.

-

Record the diffraction pattern.

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. The peak positions and relative intensities are compared to reference patterns to identify the polymorph. The presence of a broad halo instead of sharp peaks indicates an amorphous solid.

Solubility Determination by the Shake-Flask Method

This protocol is based on FDA guidance for solubility determination.[11][12]

Objective: To determine the equilibrium solubility of this compound powder in various solvents.

Apparatus:

-

Constant temperature shaker bath

-

Vials with screw caps

-

Analytical balance

-

HPLC-UV or other suitable analytical instrument

-

pH meter

Procedure:

-

Prepare a series of vials containing a known volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, 0.1 N HCl).

-

Add an excess amount of this compound powder to each vial to ensure a saturated solution.

-

Tightly cap the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to reach equilibrium.

-

After equilibration, allow the vials to stand undisturbed for a sufficient time for the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a 0.45 µm filter.

-

Dilute the filtrate appropriately and analyze the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

Data Analysis: The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Stability Testing

This protocol is based on the principles outlined in the ICH Q1A(R2) guideline.[13][14][15][16]

Objective: To evaluate the stability of this compound powder under various environmental conditions.

Procedure:

-

Package the this compound powder in containers that simulate the proposed storage and distribution packaging.

-

Store the samples under long-term (e.g., 25 °C/60% RH) and accelerated (e.g., 40 °C/75% RH) stability conditions.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated), withdraw samples.

-

Analyze the samples for appearance, assay, degradation products, and any other critical quality attributes.

-

Photostability testing should also be conducted on at least one batch by exposing the powder to a light source.

Data Analysis: The data is evaluated to establish a re-test period or shelf life for the drug substance. Any significant changes, such as a decrease in assay or an increase in degradation products, are noted.

Mechanism of Action and Signaling Pathway

This compound, like other cardiac glycosides, exerts its therapeutic effect primarily through the inhibition of the Na+/K+-ATPase pump in myocardial cells.[1][17] This inhibition leads to a cascade of events that ultimately increases the force of myocardial contraction (positive inotropy).

The signaling pathway is as follows:

-

Inhibition of Na+/K+-ATPase: this compound binds to the α-subunit of the Na+/K+-ATPase pump.

-

Increase in Intracellular Sodium: Inhibition of the pump leads to an accumulation of intracellular sodium ions (Na+).

-

Alteration of Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the driving force for the Na+/Ca2+ exchanger to extrude calcium ions (Ca2+).

-

Increase in Intracellular Calcium: This results in an increase in the intracellular Ca2+ concentration.

-

Enhanced Myocardial Contractility: The elevated intracellular Ca2+ leads to increased Ca2+ uptake into the sarcoplasmic reticulum and greater Ca2+ release during each action potential, thereby enhancing the force of contraction of the heart muscle.

This technical guide provides a foundational understanding of the physicochemical properties of this compound powder. For further in-depth analysis and specific applications, it is recommended to consult the referenced pharmacopeial chapters and regulatory guidelines.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. CAS 30685-43-9: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. â©891⪠Thermal Analysis [doi.usp.org]

- 6. uspbpep.com [uspbpep.com]

- 7. usp.org [usp.org]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

- 9. X-Ray Powder Diffraction | USP [usp.org]

- 10. How Does USP <941> Relate to XRD Services at McCrone Associates? [mccrone.com]

- 11. fda.gov [fda.gov]

- 12. fda.gov [fda.gov]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS | PPTX [slideshare.net]

- 15. youtube.com [youtube.com]

- 16. Q1A(R2) Stability Testing of New Drug Substances and Products | FDA [fda.gov]

- 17. What is the mechanism of this compound? [synapse.patsnap.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Development of Metildigoxin

This technical guide provides a comprehensive overview of the history, discovery, synthesis, and development of this compound (also known as Medigoxin or β-methyldigoxin), a semi-synthetic cardiac glycoside. The document details its mechanism of action, preclinical and clinical development, and comparative pharmacology with its parent compound, digoxin.

Introduction: The Rationale for a Digoxin Derivative

The story of this compound begins with its well-known predecessor, digoxin, a cardiac glycoside extracted from the foxglove plant (Digitalis lanata). For centuries, digitalis compounds have been a cornerstone in treating heart failure and arrhythmias.[1] However, digoxin exhibits a narrow therapeutic window and variable oral bioavailability, which can complicate dosing and lead to toxicity.[1][2]

The development of this compound was driven by the need to improve upon the pharmacokinetic profile of digoxin. By creating a semi-synthetic derivative, researchers aimed to enhance its lipophilicity, leading to faster, more complete, and more predictable gastrointestinal absorption.[3] This would theoretically allow for a more rapid onset of action and greater consistency in therapeutic effect. This compound is structurally distinct from digoxin by the presence of a single O-methyl group on the terminal monosaccharide (the 4'''-OH position).[3]

Discovery and Synthesis

This compound is a product of targeted chemical modification of the natural digoxin molecule. It is synthesized via the selective monomethylation of digoxin.

Experimental Protocol: Synthesis of β-Methyldigoxin

The following protocol is based on patented synthesis methods for β-methyldigoxin:

Materials:

-

Digoxin

-

Dimethylformamide (DMF)

-

Toluene

-

Strontium hydroxide octahydrate

-

Dimethyl sulfate

-

Inert inorganic adsorbent (e.g., aluminum oxide, silica gel)

-

Acetone (for recrystallization)

Procedure:

-

Dissolution: Dissolve 3 millimoles (e.g., 2.34 g) of digoxin in 30 ml of warm dimethylformamide.

-

Solvent Addition: Treat the solution with 30 ml of toluene.

-

Addition of Base and Adsorbent: Add 6 millimoles (e.g., 1.59 g) of strontium hydroxide octahydrate and 9 millimoles of an inert adsorbent (e.g., aluminum oxide with 20% water content).

-

Cooling and Stirring: Stir the resulting mixture for 30 minutes at 0°C.

-

Methylation: Prepare a solution of 9 millimoles (e.g., 1.14 g) of dimethyl sulfate in 15 ml of toluene. Add this solution dropwise to the reaction mixture over the course of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Continue stirring the reaction mixture for 20 hours at 0°C. The reaction can be performed at temperatures between -15°C and 15°C to optimize yield and selectivity.

-

Work-up and Purification: After the reaction is complete, the product is worked up. This typically involves separation and purification via column chromatography.

-

Crystallization: The fractions containing β-methyldigoxin are collected, evaporated, and the product is recrystallized from acetone to yield pure β-methyldigoxin.

Yield: This process can achieve yields of approximately 67-75% of theory, with a reaction selectivity for the desired monomethylated product around 80-84%.

Mechanism of Action

This compound shares its core mechanism of action with all cardiac glycosides: the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump located in the sarcolemma of cardiac myocytes.[1]

The signaling pathway proceeds as follows:

-

Na+/K+-ATPase Inhibition: this compound binds to the Na+/K+-ATPase enzyme, inhibiting its function of pumping sodium ions (Na+) out of the cell and potassium ions (K+) into the cell.

-

Increased Intracellular Sodium: This inhibition leads to an accumulation of Na+ inside the myocyte.

-

Altered Na+/Ca2+ Exchange: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the sodium-calcium (Na+/Ca2+) exchanger to extrude calcium (Ca2+).

-

Increased Intracellular Calcium: Consequently, the intracellular Ca2+ concentration rises.

-

Enhanced Contractility (Positive Inotropy): The elevated cytosolic Ca2+ leads to increased Ca2+ uptake into the sarcoplasmic reticulum. During subsequent action potentials, more Ca2+ is released, which binds to troponin C, leading to a more forceful contraction of the heart muscle.[1]

Additionally, this compound exerts a parasympathomimetic effect, increasing vagal tone to the heart. This results in:

-

Negative Chronotropy: A decrease in the sinoatrial (SA) node firing rate, slowing the heart rate.

-

Negative Dromotropy: A reduction in the conduction velocity through the atrioventricular (AV) node, which is particularly useful in controlling the ventricular response in atrial fibrillation.

Preclinical Development

Preclinical studies were essential to characterize the pharmacological profile of this compound, primarily using in vitro assays and in vivo animal models.

In Vitro Studies: Na+/K+-ATPase Inhibition

General Experimental Protocol: In Vitro Na+/K+-ATPase Activity Assay This protocol outlines a typical colorimetric assay used to measure enzyme inhibition.

-

Enzyme Preparation: A purified preparation of Na+/K+-ATPase (e.g., from porcine cerebral cortex or human erythrocyte membranes) is obtained.

-

Reaction Mixture: The enzyme is prepared in a reaction buffer containing MgCl₂, KCl, NaCl, and ATP at 37°C.

-

Inhibitor Addition: Various concentrations of the test compound (this compound) are added to the reaction mixtures. A control with no inhibitor is also prepared.

-

Reaction Initiation and Termination: The reaction is initiated by adding ATP and allowed to proceed for a set time (e.g., 30 minutes). The reaction is then stopped by adding a reagent like Malachite Green, which binds to the inorganic phosphate (Pi) released by ATP hydrolysis.

-

Quantification: The amount of Pi released, which is proportional to enzyme activity, is quantified by measuring the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: The percentage of enzyme inhibition for each concentration of this compound is calculated relative to the control. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[5]

In Vivo Animal Studies

Studies in guinea pigs were crucial for understanding the in vivo effects of this compound.

Key Findings from Guinea Pig Models:

-

Inotropic and Chronotropic Effects: In isolated guinea pig atria, this compound demonstrated positive inotropic effects comparable to equimolar concentrations of digoxin. Interestingly, when tissue levels of the glycosides were matched, the contractility was greater after this compound than after digoxin. Higher concentrations of this compound were required to induce arrhythmias compared to digoxin, suggesting a potentially wider therapeutic margin in this model.[3]

-

Electrocardiogram (ECG) Changes: Acute intraperitoneal administration of this compound (0.2 mg) in guinea pigs produced a significant decrease in heart rate and a prolongation of the P-R interval, consistent with its known mechanism of action. It also caused characteristic changes in ventricular repolarization (T wave polarity change and S-T segment shift).[6]

-

Tissue Distribution: Studies also investigated the tissue distribution and therapeutic ratio of this compound in comparison with digoxin in guinea pigs.[7]

Clinical Development

The clinical development of this compound focused on comparing its pharmacokinetic profile, safety, and efficacy against the established standard, digoxin.

Pharmacokinetic Studies in Humans

Clinical pharmacology studies confirmed the anticipated benefits of methylation. This compound is absorbed more rapidly and completely from the gastrointestinal tract than digoxin.

| Parameter | This compound | Digoxin | Reference(s) |

| Bioavailability | Significantly higher; ratio of ~1.6:1 compared to digoxin tablets | Lower and more variable | [8] |

| Time to Peak Plasma Conc. (Tmax) | 15 - 45 minutes | 45 - 120 minutes | [7][8] |

| Onset of Action (Oral) | ~20 minutes | ~2 hours | [7] |

| Metabolism | Hepatic demethylation to digoxin | Primarily renal excretion as unchanged drug; some metabolism | [9] |

| Dose Equivalence | A lower dose is required for the same minimum serum concentration (e.g., 1.4x lower than digoxin in one geriatric study) | Higher dose required | [10] |

Table 1: Comparative Pharmacokinetic Parameters of this compound and Digoxin.

Clinical Efficacy: The Multicenter Double-Blind Study

A key study in the clinical development of this compound was a multicenter, double-blind, group comparison trial against digoxin in patients with congestive heart failure.

Experimental Protocol (Based on Published Abstract):

-

Objective: To compare the efficacy of orally administered this compound (MD) versus Digoxin (DX) as maintenance therapy for congestive heart failure.

-

Study Design: A double-blind, randomized, group comparison study.

-

Patient Population: 86 patients with congestive heart failure. 44 cases were administered MD and 42 cases were administered DX.[3]

-

Methodology:

-

Digitalization Phase: Patients first achieved a digitalized state in a non-blinded manner, using either oral this compound or intravenous deslanoside.

-

Maintenance Phase: Following digitalization, patients were randomized to receive oral maintenance therapy with either this compound or Digoxin.

-

Evaluation: After two weeks of maintenance treatment, the clinical usefulness of the assigned drug was evaluated. The assessment considered the overall condition of the patient and the ease of administration.

-

-

Primary Endpoint: Overall clinical usefulness.

Results: The study found no significant difference in the clinical usefulness between this compound and Digoxin.[3] The authors noted that the familiar dosing and management practices associated with digoxin might have influenced the study's outcome, potentially masking a superiority of this compound if one existed. Nevertheless, the trial concluded that this compound is a practically useful and effective agent in clinical medicine.[3] Another study focusing on systolic time intervals confirmed that while this compound had a much faster onset of action, the magnitude of the inotropic response was the same as digoxin.[7]

Conclusion

The history of this compound's discovery and development is a classic example of targeted drug modification to improve upon an existing therapeutic agent. By methylating digoxin, scientists successfully created a derivative with a superior pharmacokinetic profile, characterized by faster and more complete absorption. While clinical trials did not demonstrate superior efficacy compared to digoxin, they established its utility as an effective cardiac glycoside.[3][7] this compound thus represents a valuable therapeutic alternative, particularly in situations where a rapid onset of action is desired. Its development underscores the importance of medicinal chemistry in optimizing the properties of naturally derived compounds.

References

- 1. A Comprehensive Review on Unveiling the Journey of Digoxin: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of this compound (beta-methyldigoxin) on congestive heart failure as evaluated by multiclinical double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. A comparative trial of digoxin and digitoxin in the treatment of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of action of beta-methyldigoxin and digoxin utilizing systolic time intervals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of digoxin and medigoxin in normal subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical pharmacokinetics of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of this compound and digoxin in geriatric patients with normal and elevated serum creatinine levels - PubMed [pubmed.ncbi.nlm.nih.gov]

Metildigoxin (C₄₂H₆₆O₁₄): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Pharmacological Profile and Therapeutic Potential of a Key Cardiac Glycoside

Introduction

Metildigoxin, a semi-synthetic derivative of digoxin, is a cardiac glycoside used in the management of chronic heart failure and certain cardiac arrhythmias, such as atrial fibrillation and flutter.[1][2] Its chemical structure, characterized by the molecular formula C₄₂H₆₆O₁₄ and a molecular weight of approximately 795.0 g/mol , distinguishes it from digoxin through the presence of a methyl group on the terminal monosaccharide.[3][4] This structural modification influences its pharmacokinetic profile, contributing to more rapid absorption.[5] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, pharmacokinetic and pharmacodynamic properties, relevant experimental protocols, and clinical efficacy, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₄₂H₆₆O₁₄ | [3] |

| Molecular Weight | 795.0 g/mol | [3] |

| CAS Number | 30685-43-9 | [3] |

| Synonyms | Methyldigoxin, Medigoxin | [3] |

Mechanism of Action

The primary mechanism of action of this compound, like other cardiac glycosides, involves the inhibition of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump located in the myocardial cell membrane.[2][6][7] This inhibition leads to a cascade of intracellular events culminating in an increased force of myocardial contraction (positive inotropic effect) and a slowing of the heart rate (negative chronotropic effect).

Signaling Pathway of this compound

The sequence of events initiated by this compound's interaction with the Na⁺/K⁺-ATPase pump can be visualized as a distinct signaling pathway:

Pharmacokinetics

This compound exhibits a pharmacokinetic profile characterized by rapid and nearly complete absorption from the gastrointestinal tract.[5] It undergoes hepatic demethylation to its active metabolite, digoxin.[5] Excretion is primarily via the urine, with about 60% of the dose eliminated as unchanged drug and metabolites.[5]

| Parameter | Description | Reference |

| Absorption | Rapidly and almost completely absorbed from the GI tract. | [5] |

| Metabolism | Hepatic demethylation to digoxin. This process is reduced in patients with cirrhosis. | [5] |

| Excretion | Primarily via urine (approximately 60% of the dose as unchanged drug and metabolites). | [5] |

| Onset of Action | 5-20 minutes. | [5] |

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its mechanism of action, resulting in both positive inotropic and negative chronotropic effects.

| Effect | Description | Quantitative Data | Reference |

| Positive Inotropy | Increased force of myocardial contraction. | Nontoxic doses of digoxin (the active metabolite) producing a mean 20% increase in left ventricular (LV) dP/dt significantly reduced Rb⁺ active transport by 25%. | [8] |

| Negative Chronotropy | Decreased heart rate. | Intravenous administration of 0.3 mg and 0.6 mg of beta-methyldigoxin resulted in 8.3% and 12.5% decreases in heart rate, respectively. Oral administration of the same doses led to 6.5% and 9.5% decreases. | [9] |

| Effect on LV Ejection Time | Shortening of the left ventricular ejection time. | Intravenous administration of 0.3 mg and 0.6 mg of beta-methyldigoxin caused a 3.5% and 6.3% decrease in left ventricular ejection time, respectively. Oral administration of the same doses resulted in a 4.5% and 3.8% decrease. | [9] |

Experimental Protocols

In Vitro Na⁺/K⁺-ATPase Inhibition Assay

This protocol is adapted from methods used for cardiac glycosides to determine the inhibitory activity of this compound on Na⁺/K⁺-ATPase.

Objective: To quantify the inhibitory effect of this compound on the enzymatic activity of Na⁺/K⁺-ATPase.

Principle: The assay measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP by Na⁺/K⁺-ATPase. The inhibitory effect of this compound is determined by comparing the enzyme's activity in its presence and absence.

Materials:

-

Purified Na⁺/K⁺-ATPase enzyme (e.g., from porcine cerebral cortex)

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 100 mM NaCl, 5 mM MgCl₂

-

ATP solution (10 mM)

-

This compound stock solution (in DMSO)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add 20 µL of the desired concentrations of this compound. For the control (no inhibitor), add 20 µL of assay buffer with the corresponding DMSO concentration.

-

Add 20 µL of the purified Na⁺/K⁺-ATPase enzyme to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of the ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the Malachite Green reagent.

-

Measure the absorbance at 620 nm using a microplate reader. The amount of Pi released is proportional to the enzyme activity.

Measurement of Positive Inotropic Effect in Isolated Heart Muscle Preparations

This protocol outlines a general procedure for assessing the inotropic effects of this compound on isolated cardiac tissue.

Objective: To measure the effect of this compound on the force of contraction of isolated ventricular heart muscle.

Principle: Isolated cardiac muscle preparations are electrically stimulated in an organ bath, and the developed tension is measured. The change in tension in the presence of this compound indicates its inotropic effect.

Materials:

-

Isolated ventricular muscle strips (e.g., from guinea pig or human explanted hearts)

-

Organ bath with physiological salt solution (e.g., Tyrode's solution) bubbled with 95% O₂ / 5% CO₂ and maintained at 37°C

-

Force transducer

-

Electrical stimulator

-

Data acquisition system

-

This compound stock solution

Procedure:

-

Mount the muscle preparation in the organ bath between a fixed point and a force transducer.

-

Allow the muscle to equilibrate under a resting tension until a stable baseline contractile force is achieved.

-

Electrically stimulate the muscle at a constant frequency (e.g., 1 Hz).

-

Record baseline contractile force.

-

Add this compound to the organ bath in a cumulative concentration-dependent manner.

-

Allow sufficient time for the effect to stabilize at each concentration before adding the next.

-

Record the changes in contractile force at each concentration.

-

Construct a concentration-response curve to determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound.

Clinical Efficacy

Clinical studies have evaluated the efficacy of this compound in the treatment of congestive heart failure. A double-blind study comparing this compound with Digoxin in 86 patients found no significant difference in their usefulness after two weeks of maintenance treatment.[7] While this study established the practical clinical utility of this compound, it did not provide detailed quantitative data on endpoints such as left ventricular ejection fraction (LVEF).

More recent studies on digoxin, the active metabolite of this compound, provide insights into the potential quantitative effects on cardiac function. In a randomized trial (RATE-AF), low-dose digoxin in patients with heart failure with preserved ejection fraction (LVEF ≥50%) and permanent atrial fibrillation resulted in a significantly greater improvement in systolic function compared to beta-blockers.[9][10]

| Parameter | Change with Low-Dose Digoxin | p-value | Reference |

| Left Ventricular Ejection Fraction (LVEF) | +2.3% (adjusted mean difference) | 0.021 | [9][10] |

| Mitral Annular Systolic Velocity (s') | +1.1 cm/s (adjusted mean difference) | 0.001 | [9][10] |

| Stroke Volume | +6.5 mL (adjusted mean difference) | 0.037 | [9][10] |

| N-terminal pro-B-type natriuretic peptide (NT-proBNP) | Reduced (geometric mean difference 0.77) | 0.004 | [9] |

| New York Heart Association (NYHA) Functional Class | Improved (Odds Ratio 11.3) | <0.001 | [9] |

Conclusion

This compound is a cardiac glycoside with a well-defined mechanism of action centered on the inhibition of the Na⁺/K⁺-ATPase pump. This leads to beneficial pharmacodynamic effects, including increased myocardial contractility and a reduced heart rate, making it a valuable therapeutic option for congestive heart failure and certain arrhythmias. Its favorable pharmacokinetic profile, particularly its rapid absorption, offers advantages in clinical practice. The provided experimental protocols and quantitative data from clinical trials offer a solid foundation for further research and development in the field of cardiac glycosides. Future studies should focus on generating more detailed quantitative efficacy and safety data for this compound to further delineate its therapeutic role in contemporary cardiovascular medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Positive inotropic effects of digitoxin- and digoxin-glucuronide in human isolated ventricular heart muscle preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The uptake of cardiac glycosides in relation to their actions in isolated cardiac muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of this compound (beta-methyldigoxin) on congestive heart failure as evaluated by multiclinical double blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Low-dose digoxin improves cardiac function in patients with heart failure, preserved ejection fraction and atrial fibrillation - the RATE-AF randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]

Early Pharmacological Studies of Metildigoxin: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metildigoxin, a semi-synthetic derivative of digoxin, emerged as a cardiac glycoside of significant interest in the mid-20th century for the management of congestive heart failure and certain cardiac arrhythmias. Its development was driven by the pursuit of compounds with improved pharmacokinetic profiles compared to existing digitalis preparations. This technical guide provides an in-depth analysis of the foundational pharmacological studies that characterized this compound's core properties, with a focus on its pharmacokinetics, pharmacodynamics, and the experimental methodologies employed in these early investigations.

Mechanism of Action

The primary mechanism of action of this compound, like other cardiac glycosides, is the inhibition of the sodium-potassium adenosine triphosphatase (Na+/K+-ATPase) pump in the myocardial cell membrane. This inhibition leads to an increase in intracellular sodium concentration. The elevated intracellular sodium, in turn, alters the function of the sodium-calcium exchanger, resulting in an increased intracellular calcium concentration. This surge in intracellular calcium enhances the force of myocardial contraction, an effect known as positive inotropy.

Beyond its inotropic effects, this compound also exerts effects on the electrical activity of the heart. It can increase vagal tone, leading to a decrease in heart rate (negative chronotropy) and a slowing of atrioventricular (AV) conduction. These properties contribute to its utility in controlling the ventricular response rate in atrial fibrillation.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Early studies meticulously characterized the pharmacokinetic profile of this compound, often in comparison to its parent compound, digoxin. A key focus of this research was to determine its bioavailability and rate of absorption.

Table 1: Summary of Early Pharmacokinetic Data for this compound in Healthy Volunteers

| Parameter | Value | Study Details |

| Bioavailability (Oral Solution) | 80% | Single 0.4 mg dose in 17-18 healthy volunteers, compared to IV infusion. |

| Bioavailability (Oral Tablets) | 70% | Single 0.4 mg dose in 17-18 healthy volunteers, compared to IV infusion. |

| Absorption Half-life (Oral Solution) | 16 ± 6 minutes | Doses of 0.3 mg and 0.6 mg of ³H-beta-methyldigoxin in healthy subjects.[1] |

| Half-life (t½) | 2.29 ± 0.34 days | Following daily intravenous administration of 0.4 mg for 14 days in five healthy volunteers. |

| Volume of Distribution (Vd) | 735 ± 227 liters | Following daily intravenous administration of 0.4 mg for 14 days in five healthy volunteers. |

| Renal Clearance | 111 ± 23 ml/min | Following daily intravenous administration of 0.4 mg for 14 days in five healthy volunteers. |

| Protein Binding | Not explicitly stated for this compound in early studies. For comparison, Digoxin protein binding is approximately 22%. | Data for Digoxin from in vitro studies. |

Metabolism

Early research identified that this compound is metabolized in the liver via demethylation to its active metabolite, digoxin.[1] Studies in patients with liver cirrhosis showed a reduced demethylation of beta-methyldigoxin to digoxin, leading to higher serum levels of the parent drug. In healthy volunteers, digoxin was the primary metabolite observed in plasma and accounted for a significant portion of the renally excreted dose.[1]

Pharmacodynamics: Hemodynamic Effects

The pharmacodynamic effects of this compound were a central focus of early clinical investigations, particularly its impact on cardiac function in patients with heart failure.

Table 2: Summary of Early Pharmacodynamic Data for this compound

| Parameter | Effect | Study Details |

| Left Ventricular Ejection Time (LVET) | Significant decrease | Observed after both oral and intravenous administration of 0.3 mg and 0.6 mg doses. |

| Heart Rate | Significant decrease | Observed after both oral and intravenous administration of 0.3 mg and 0.6 mg doses. |

| Onset of Action (Oral) | 20 minutes | Studied in patients with congestive heart failure. |

| Peak Action (Oral) | 45 minutes | Studied in patients with congestive heart failure. |

| Onset of Action (Intravenous) | Almost immediate | Studied in patients with congestive heart failure. |

| Peak Action (Intravenous) | 45 minutes | Studied in patients with congestive heart failure. |

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited in early studies of this compound pharmacology.

Pharmacokinetic Studies

Study Design: Early pharmacokinetic studies were often crossover studies in healthy volunteers. For example, a study comparing oral and intravenous formulations involved administering single 0.4 mg doses of beta-methyl-digoxin as an intravenous infusion over 2 hours, or orally as a liquid or tablet formulation to groups of 17-18 healthy volunteers.

Sample Collection: Blood and urine samples were collected at specified intervals to measure glycoside concentrations. For instance, serum glycoside concentration and urinary glycoside excretion were measured over 8 and 32 hours post-administration.

Analytical Method: Radioimmunoassay (RIA)

A common method for quantifying this compound and its metabolite, digoxin, in biological fluids during the 1970s was the radioimmunoassay (RIA).

-

Principle: The assay is based on the competitive binding of a radiolabeled glycoside and the unlabeled glycoside from the patient sample to a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled glycoside in the sample.

-

Typical Protocol:

-

Reagents:

-

Specific antibody to digoxin (often raised in rabbits).

-

Radiolabeled digoxin (e.g., tritiated digoxin or a ¹²⁵I-labeled digoxin derivative).

-

Standard solutions of this compound and digoxin of known concentrations.

-

A separation agent (e.g., charcoal suspension) to separate antibody-bound from free glycoside.

-

-

Procedure:

-

A fixed amount of specific antibody and radiolabeled digoxin are incubated with either a standard solution or the patient's serum/urine sample.

-

After an incubation period to allow for competitive binding, the separation agent is added to adsorb the free (unbound) radiolabeled digoxin.

-

The mixture is centrifuged to pellet the separation agent with the free radiolabeled digoxin.

-

The radioactivity of the supernatant (containing the antibody-bound radiolabeled digoxin) is measured using a liquid scintillation counter (for tritium) or a gamma counter (for ¹²⁵I).

-

-

Quantification: A standard curve is generated by plotting the percentage of bound radioactivity against the known concentrations of the standard solutions. The concentration of this compound/digoxin in the patient samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.

-

Pharmacodynamic Studies

Measurement of Systolic Time Intervals (Weissler Method)

The non-invasive measurement of systolic time intervals was a key method used to assess the inotropic effects of this compound on the heart.

-

Principle: This method involves the simultaneous recording of the electrocardiogram (ECG), phonocardiogram (PCG), and a carotid arterial pulse tracing to measure different phases of the cardiac cycle. The key intervals are:

-

Total Electromechanical Systole (QS₂): The interval from the onset of the QRS complex on the ECG to the first high-frequency vibration of the aortic component of the second heart sound (S₂) on the PCG.

-

Left Ventricular Ejection Time (LVET): The interval from the beginning of the upstroke to the dicrotic notch on the carotid pulse tracing.

-

Pre-ejection Period (PEP): Calculated as the difference between the total electromechanical systole and the left ventricular ejection time (PEP = QS₂ - LVET).

-

-

Procedure:

-

Patient Positioning: Patients are typically studied in the supine position after a period of rest.

-

Recordings:

-

A standard limb lead of the ECG is recorded.

-

A phonocardiogram is recorded from the aortic area of the chest.

-

A carotid arterial pulse tracing is obtained using a pulse transducer placed over the carotid artery.

-

-

Data Analysis: The recordings are made at a high paper speed to allow for accurate measurement of the time intervals. The intervals are measured for several consecutive cardiac cycles and the average is taken. The measured intervals are often corrected for heart rate using regression equations. A decrease in the PEP and an increase in the LVET are indicative of an improved inotropic state.

-

Visualizations

Signaling Pathway of this compound's Inotropic Effect

Caption: this compound's mechanism of positive inotropy.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical pharmacokinetic study workflow.

Relationship between Dose, Plasma Concentration, and Effect

Caption: The dose-effect relationship of this compound.

Conclusion